molecular formula C20H13Br2N3O3 B11686562 N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-yloxy)acetohydrazide

N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B11686562
M. Wt: 503.1 g/mol
InChI Key: NZBYXXGKWAYGRR-UHFFFAOYSA-N
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Description

N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE is a complex organic compound that features an indole core substituted with bromine atoms and an acetohydrazide moiety linked to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 5 and 7 positions.

    Acetohydrazide Formation: The acetohydrazide moiety is prepared by reacting hydrazine with an ester or acyl chloride.

    Coupling Reaction: The final step involves coupling the brominated indole with the acetohydrazide derivative in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Materials Science: Utilized in the development of organic semiconductors and fluorescent probes.

    Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atoms and the acetohydrazide moiety may enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-METHYLPHENOXY)ACETOHYDRAZIDE
  • N’-[(3E)-5,7-DIBROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-2-(4-CHLOROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’-[(3E)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(NAPHTHALEN-1-YLOXY)ACETOHYDRAZIDE is unique due to the presence of the naphthalene ring, which can enhance its electronic properties and binding interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological and chemical activities.

Properties

Molecular Formula

C20H13Br2N3O3

Molecular Weight

503.1 g/mol

IUPAC Name

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C20H13Br2N3O3/c21-12-8-14-18(15(22)9-12)23-20(27)19(14)25-24-17(26)10-28-16-7-3-5-11-4-1-2-6-13(11)16/h1-9,23,27H,10H2

InChI Key

NZBYXXGKWAYGRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O

Origin of Product

United States

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